molecular formula C13H9Cl2FS B7990281 (4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane

(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane

Cat. No.: B7990281
M. Wt: 287.2 g/mol
InChI Key: FMPNRCDSMYDSMC-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane is an organic compound with the molecular formula C13H9Cl2FS. This compound is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of (4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzene and 1-chloro-4-methylbenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium in the presence of a base.

    Industrial Production: On an industrial scale, the compound is produced using similar methods but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding hydrocarbons.

    Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

    Major Products: The major products depend on the specific reaction conditions but often include substituted benzene derivatives and various sulfur-containing compounds.

Scientific Research Applications

(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific pathways.

    Pathways Involved: It may affect pathways related to cell growth, apoptosis, and signal transduction, making it a candidate for drug development.

Comparison with Similar Compounds

(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane can be compared with other similar compounds:

    Similar Compounds: These include 1-chloro-4-fluorobenzene, 1-chloro-4-(trifluoromethyl)benzene, and 1-chloro-4-(methylsulfanyl)benzene.

Properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)methylsulfanyl]-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPNRCDSMYDSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=C(C=C2)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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